Product packaging for 8-Aminoquinoline(Cat. No.:CAS No. 578-66-5)

8-Aminoquinoline

Katalognummer: B160924
CAS-Nummer: 578-66-5
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: WREVVZMUNPAPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

8-Aminoquinoline is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 g/mol. It appears as a pale yellow to beige crystalline powder with a melting point range of 62-67 °C. This compound is slightly soluble in water but soluble in ethanol and methanol . In scientific research, this compound is primarily recognized as the fundamental pharmacophore for a class of antimalarial drugs. It is the core structural moiety of clinically important 8-aminoquinolines such as primaquine and tafenoquine, which are the only licensed drugs effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale malaria, enabling radical cure . Despite their clinical use, the precise mechanism of action of 8-aminoquinolines is complex and not fully understood; evidence suggests that metabolically activated derivatives may cause mitochondrial dysfunction and generate reactive oxygen species that are toxic to the parasite . A significant research focus involves understanding and mitigating their side effect of inducing hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . Beyond its antimalarial applications, this compound serves as a versatile precursor and a powerful bidentate directing group in modern organic synthesis. Its structure allows it to chelate metals and facilitate regioselective carbon-hydrogen (C-H) bond functionalization, enabling the efficient construction of complex carbon-carbon bonds . It is also used in the preparation of specialized metal complexes and as an agent in the spectrophotometric determination of palladium . Handling and Safety: this compound is air-sensitive and should be stored under an inert atmosphere, away from light and oxidizing agents . It is harmful if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. Proper personal protective equipment should be worn when handling this compound . Notice for Researchers: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B160924 8-Aminoquinoline CAS No. 578-66-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVVZMUNPAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5330-29-0 (di-HCl)
Record name 8-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4060369
Record name 8-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solidified mass or fragments; [Aldrich MSDS]
Record name 8-Aminoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9679
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00055 [mmHg]
Record name 8-Aminoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9679
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

578-66-5
Record name 8-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-quinolylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34EAV21TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

8-Aminoquinoline: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have established it as a "privileged" pharmacophore, most notably in the development of antimalarial drugs such as primaquine (B1584692) and tafenoquine. Beyond its therapeutic applications, this compound's ability to act as a bidentate chelating ligand and a versatile directing group has made it an invaluable tool in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the core fundamental properties and chemical reactivity of this compound, supplemented with detailed experimental protocols and visual diagrams to support researchers in their scientific endeavors.

Physicochemical Properties

The physicochemical properties of this compound are critical to its biological activity and synthetic utility. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₈N₂[1]
Molar Mass 144.177 g·mol⁻¹[2]
Appearance Pale yellow to green to beige-brown crystalline solid/powder[2][3]
Melting Point 60-65 °C[4]
Boiling Point 174 °C at 26 mmHg
Density 1.337 g/cm³
pKa 3.99 (+1) at 20°C (μ=0.01)

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Slightly soluble
Ethanol Soluble
Acetone Soluble
Benzene Soluble
Ether Insoluble
Dimethyl Sulfoxide (DMSO) Soluble

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and AssignmentsSource(s)
¹H NMR (in CDCl₃) δ 8.71–8.60 (m, 1H), 7.93 (d, J = 8.2 Hz, 1H), 7.29–7.16 (m, 2H), 7.02 (d, J = 8.1 Hz, 1H), 6.80 (d, J = 7.4 Hz, 1H), 4.89 (s, 2H, -NH₂)
¹³C NMR Aromatic carbons typically appear in the range of δ 110-148 ppm.
IR Spectroscopy (KBr pellet) Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C=C and C=N stretching of the quinoline (B57606) core.
UV-Vis Spectroscopy Exhibits characteristic absorbance peaks in the UV-visible region.

Chemical Reactivity and Key Reactions

The reactivity of this compound is characterized by the interplay between the electron-donating amino group and the quinoline ring system. This section details its principal reactions, including electrophilic substitution, diazotization, and its function as a directing group and chelating ligand.

Electrophilic Aromatic Substitution

The amino group at the C8 position is a strong activating group, directing electrophilic substitution primarily to the C5 and C7 positions of the quinoline ring.

Experimental Protocol: Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flask cooled in an ice bath, dissolve this compound in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid dropwise to the solution while maintaining the low temperature and stirring.

  • After the addition is complete, continue stirring at room temperature for several hours to allow the reaction to proceed.

  • Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.

  • Extract the product into dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude nitro-8-aminoquinoline product, which can be purified by column chromatography.

Diazotization

The primary amino group of this compound can undergo diazotization to form a diazonium salt. This intermediate is highly reactive and can be used to introduce a variety of functional groups onto the quinoline ring.

Experimental Protocol: Diazotization of this compound and Subsequent Hydrolysis

This protocol outlines the conversion of this compound to 8-hydroxyquinoline.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Water

  • Ice

Procedure:

  • Dissolve this compound in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, keeping the temperature below 5 °C.

  • Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • To synthesize 8-hydroxyquinoline, the solution containing the diazonium salt is gently warmed, leading to the evolution of nitrogen gas and the formation of the hydroxyl group.

  • The product, 8-hydroxyquinoline, can then be isolated and purified.

Role as a Directing Group in C-H Functionalization

This compound has emerged as a powerful and versatile directing group in metal-catalyzed C-H functionalization reactions. The nitrogen of the amino group and the quinoline nitrogen coordinate to a metal catalyst, positioning it to selectively activate a C-H bond on the substrate attached to the amino group.

Experimental Protocol: Palladium-Catalyzed C(sp²)-H Arylation using an this compound Directing Group

This protocol provides a general workflow for a directed C-H arylation reaction.

Materials:

  • This compound-functionalized substrate

  • Aryl iodide

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • Silver Acetate (AgOAc)

  • Sodium Acetate (NaOAc)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the this compound-derivatized substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.

  • Add the solvent (e.g., DCE) and seal the vial.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) with stirring.

  • After cooling to room temperature, the crude product can be purified by silica (B1680970) gel chromatography.

Below is a conceptual workflow for this type of reaction.

G cluster_prep Substrate Preparation cluster_reaction C-H Arylation cluster_cleavage Directing Group Cleavage start Starting Material (e.g., Carboxylic Acid) amide_formation Amide Coupling with This compound start->amide_formation substrate 8-AQ Substrate amide_formation->substrate reaction_setup Reaction under Inert Atmosphere and Heat reactants Aryl Halide, Pd Catalyst, AgOAc, NaOAc, Solvent reactants->reaction_setup workup Aqueous Workup and Extraction reaction_setup->workup purification Column Chromatography workup->purification product Arylated Product purification->product cleavage_reaction Removal of 8-AQ product->cleavage_reaction cleavage_reagents Cleavage Reagents cleavage_reagents->cleavage_reaction final_product Final Product cleavage_reaction->final_product

A generalized workflow for this compound-directed C-H arylation.
Metal Chelation

The 1,2-arrangement of the quinoline nitrogen and the exocyclic amino group allows this compound to act as an effective bidentate ligand, forming stable complexes with various transition metal ions. This property is fundamental to its use in analytical chemistry and has been explored in the design of therapeutic agents.

Experimental Protocol: Synthesis of a Zn(II)-8-Aminoquinoline Complex

This protocol describes the synthesis of a zinc(II) complex.

Materials:

  • Zinc(II) acetate dihydrate

  • This compound

  • Methanol

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Sodium dicyanamide (B8802431) (Nadca) or Sodium tricyanomethane (NaTCM)

Procedure:

  • In a round-bottom flask, dissolve zinc(II) acetate dihydrate and this compound in a mixture of methanol, DCM, and ACN.

  • Stir the solution for approximately 30 minutes at 65 °C.

  • In a separate vessel, dissolve the sodium salt of the counter-anion (e.g., Nadca) in methanol.

  • Add the methanolic solution of the counter-anion dropwise to the zinc-8-aminoquinoline solution.

  • Stir the resulting mixture for an additional 30 minutes.

  • Cool the solution, filter it, and allow the filtrate to evaporate slowly at room temperature to obtain crystals of the complex.

Mechanism of Action in Antimalarial Drugs: A Signaling Perspective

The antimalarial activity of this compound derivatives like primaquine is not fully elucidated but is understood to involve a complex bioactivation process. The current hypothesis suggests a two-step biochemical relay mechanism.

  • Metabolic Activation: The parent drug is metabolized by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive intermediates.

  • Redox Cycling and Oxidative Stress: These metabolites undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. The accumulation of ROS within the parasite-infected cells is believed to be a key factor in the drug's parasiticidal action.

The following diagram illustrates this proposed mechanism of action.

G cluster_host Host Cell (Hepatocyte) cluster_parasite Malaria Parasite Primaquine Primaquine (this compound Derivative) CYP2D6 CYP2D6 Primaquine->CYP2D6 Metabolism Metabolites Reactive Metabolites CYP2D6->Metabolites RedoxCycling Redox Cycling Metabolites->RedoxCycling ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS Generation ParasiteDeath Parasite Death ROS->ParasiteDeath Induces

Proposed two-step mechanism of action for this compound antimalarials.

Conclusion

This compound remains a molecule of significant interest due to its rich chemistry and profound impact on human health. Its fundamental properties, including its solubility and pKa, are key determinants of its behavior in both biological and synthetic systems. The reactivity of its core structure allows for a wide range of chemical transformations, from classical electrophilic substitutions to modern, metal-catalyzed C-H functionalizations, where it serves as an efficient directing group. The ability of this compound to chelate metals is not only useful for synthesis and analysis but is also intrinsically linked to the mode of action of its derivatives. The ongoing research into the precise mechanisms by which this compound-based drugs exert their effects continues to provide new insights and opportunities for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable scaffold.

References

Initial Exploratory Studies of 8-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline derivatives represent a cornerstone in the chemotherapy of infectious diseases, most notably malaria. This class of compounds holds a unique position due to its efficacy against the latent liver stages of Plasmodium vivax and P. ovale, a critical aspect for achieving a radical cure and preventing relapse. The parent compound, this compound, serves as a versatile scaffold for chemical modifications that have led to the development of crucial drugs such as primaquine (B1584692) and tafenoquine.[1][2] Initial exploratory studies have not only focused on optimizing their antimalarial efficacy and mitigating toxicity but have also uncovered promising potential in other therapeutic areas, including antimicrobial and anticancer applications. This guide provides an in-depth technical overview of the foundational research on this compound derivatives, encompassing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data from initial exploratory studies on the biological activities of various this compound derivatives.

Table 1: In Vitro Antimalarial Activity of this compound Derivatives

Compound/DerivativePlasmodium Species/StrainIC50Reference
PrimaquineP. falciparum (W2, chloroquine-resistant)2,400 nM[1]
TafenoquineP. falciparum (W2, chloroquine-resistant)88 nM[1]
This compound-Uracil Metal Complexes (1-6)P. falciparum (K1, chloroquine-resistant)100-1000 µg/mL[3]
5-Aryl-8-aminoquinoline derivative (4bc)P. falciparum (D6, chloroquine-sensitive)0.08 µM
5-Aryl-8-aminoquinoline derivative (4bd)P. falciparum (D6, chloroquine-sensitive)0.07 µM
5-Aryl-8-aminoquinoline derivative (4be)P. falciparum (W2, chloroquine-resistant)0.05 µM
Tetrahydropyridine appended this compound (1j)P. falciparum (3D7, chloroquine-sensitive)0.021 µM
Tetrahydropyridine appended this compound (1e)P. falciparum (RKL-9, chloroquine-resistant)0.029 µM
Primaquine-artemisinin hybrid (165)P. berghei (in vivo)Cleared infection in mice

Table 2: Antimicrobial Activity of this compound and Related Derivatives

Compound/DerivativeMicroorganismMIC (Minimum Inhibitory Concentration)Reference
This compound-Cu-5-Nitouracil complex (5)P. shigelloides256 µg/mL
8-Hydroxyquinoline (parent compound)Gram-positive bacteria, diploid fungi, and yeast3.44–13.78 μM
Nitroxoline (8-hydroxy-5-nitroquinoline)Aeromonas hydrophila5.26 μM
Cloxyquin (5-chloro-8-hydroxyquinoline)Listeria monocytogenes5.57 μM
N-methylbenzofuro[3,2-b]quinoline derivative (8)Vancomycin-resistant E. faecium4 µg/mL
2-sulfoether-4-quinolone derivative (15)S. aureus0.8 µM

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step processes. Below are generalized protocols for the synthesis of key compounds.

Protocol 1: General Synthesis of Primaquine

  • Step I: Preparation of 1-phthalimido-4-bromopentane. This intermediate is synthesized through standard alkylation procedures involving phthalimide (B116566) and a suitable pentane (B18724) derivative.

  • Step II: Synthesis of 8-amino-6-methoxyquinoline (B117001). This core scaffold can be prepared via the Skraup synthesis, which involves the reaction of p-anisidine (B42471) with glycerol, sulfuric acid, and an oxidizing agent.

  • Step III: Condensation. The final step involves the condensation of 1-phthalimido-4-bromopentane with 8-amino-6-methoxyquinoline to yield primaquine.

Protocol 2: General Synthesis of Tafenoquine

  • Preparation of the this compound intermediate: A key intermediate is 2,6-dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine. Its synthesis involves several steps, including the reaction of 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975) with sodium methoxide, followed by nitration and subsequent reduction of the nitro group.

  • Reductive Amination: The intermediate is then reacted with 2-(4-oxopentyl)isoindoline-1,3-dione in the presence of a reducing agent like sodium borohydride.

  • Deprotection: The final step involves the removal of the phthalimide protecting group using hydrazine (B178648) hydrate (B1144303) to yield tafenoquine.

In Vitro Biological Assays

Protocol 3: In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)

  • Parasite Culture: P. falciparum asexual blood-stage parasites are cultured in complete medium at 3-5% hematocrit in a hypoxic environment (5% CO2, 5% O2, 90% N2).

  • Drug Plate Preparation: Serial dilutions of the test compounds are prepared in 96-well plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the drug plates to achieve a final parasitemia of 0.5-1% and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth to a standardized concentration (e.g., 10^5 CFU/mL).

  • Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 5: Measurement of Reactive Oxygen Species (ROS) Production

  • Cell Preparation: Parasites or other target cells are harvested and washed.

  • Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

  • Compound Treatment: The cells are then treated with the this compound derivative.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorometer or flow cytometer.

Signaling Pathways and Experimental Workflows

Antimalarial Mechanism of Action

The primary antimalarial mechanism of 8-aminoquinolines like primaquine involves metabolic activation by host cytochrome P450 enzymes (predominantly CYP2D6) to generate reactive metabolites. These metabolites then undergo redox cycling, leading to the production of reactive oxygen species (ROS) that induce oxidative stress and damage parasite cellular components.

Antimalarial_Mechanism cluster_host Host Cell cluster_parasite Malaria Parasite 8-AQ_Derivative This compound Derivative CYP2D6 CYP2D6 8-AQ_Derivative->CYP2D6 Metabolism Reactive_Metabolites Reactive Metabolites CYP2D6->Reactive_Metabolites Redox_Cycling Redox Cycling Reactive_Metabolites->Redox_Cycling ROS ROS (Reactive Oxygen Species) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Damage Parasite Damage & Cell Death Oxidative_Stress->Parasite_Damage

Caption: Proposed antimalarial mechanism of this compound derivatives.

General Antimicrobial Mechanism of Action

The antimicrobial activity of quinoline (B57606) derivatives is multifaceted. Their planar structure allows for intercalation into microbial DNA, disrupting replication and transcription. Additionally, they can inhibit key enzymes like DNA gyrase and topoisomerase, further impairing nucleic acid synthesis. Some derivatives also disrupt the integrity of the microbial cell membrane.

Antimicrobial_Mechanism cluster_targets Microbial Targets cluster_effects Cellular Effects Quinoline_Derivative Quinoline Derivative DNA_Intercalation DNA Intercalation Quinoline_Derivative->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition (DNA Gyrase, Topoisomerase) Quinoline_Derivative->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Quinoline_Derivative->Membrane_Disruption Replication_Inhibition Inhibition of Replication & Transcription DNA_Intercalation->Replication_Inhibition Enzyme_Inhibition->Replication_Inhibition Metabolic_Dysfunction Metabolic Dysfunction Membrane_Disruption->Metabolic_Dysfunction Microbial_Death Microbial Cell Death Replication_Inhibition->Microbial_Death Cell_Lysis Cell Lysis Metabolic_Dysfunction->Cell_Lysis Cell_Lysis->Microbial_Death

Caption: General antimicrobial mechanisms of quinoline derivatives.

Experimental Workflow for In Vitro Antimalarial Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives for antimalarial activity.

Antimalarial_Screening_Workflow Start Start: Synthesized 8-AQ Derivatives Drug_Plate Prepare Serial Dilutions of Derivatives in 96-well Plates Start->Drug_Plate Parasite_Culture Culture P. falciparum (Asexual Blood Stages) Infection Infect Drug Plates with Synchronized Ring-Stage Parasites Parasite_Culture->Infection Drug_Plate->Infection Incubation Incubate for 72 hours Infection->Incubation Lysis_Staining Lyse Cells and Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence Measure Fluorescence Lysis_Staining->Fluorescence Data_Analysis Calculate IC50 Values Fluorescence->Data_Analysis End End: Identify Potent Derivatives Data_Analysis->End

Caption: Workflow for in vitro antimalarial screening.

Conclusion

Initial exploratory studies of this compound derivatives have established their profound importance in medicine, particularly in the fight against malaria. The accumulated quantitative data on their biological activities provide a solid foundation for structure-activity relationship (SAR) studies and further optimization. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate novel derivatives. Understanding the underlying mechanisms of action, including the generation of reactive oxygen species in malaria parasites and the multifaceted antimicrobial effects, is crucial for the rational design of next-generation this compound-based therapeutics. The continued exploration of this versatile chemical scaffold holds significant promise for addressing the ongoing challenges of drug resistance and emerging infectious diseases.

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Aminoquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-aminoquinoline analogues. These compounds form the backbone of several key therapeutic agents, most notably in the treatment of malaria. This document details common synthetic methodologies, analytical characterization protocols, and the current understanding of their mechanism of action, presented in a format tailored for professionals in the field of drug discovery and development.

Introduction to 8-Aminoquinolines

This compound (8-AQ) is a heterocyclic aromatic amine that serves as a critical scaffold in medicinal chemistry.[1] Its derivatives have been extensively studied, leading to the development of crucial antimalarial drugs such as Primaquine, Tafenoquine, and Pamaquine.[1][2] The this compound core is particularly valued for its ability to target the liver stages of Plasmodium parasites, making it essential for the radical cure and prevention of relapse in P. vivax and P. ovale malaria.[2][3] Beyond its antimalarial properties, the this compound moiety is a versatile directing group in organic synthesis and its derivatives have been explored for antimicrobial, anticancer, and neuroprotective applications. A significant challenge in the clinical use of 8-aminoquinolines is their potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a key consideration in their development and application.

Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves the modification of the 8-amino group or the functionalization of the quinoline (B57606) ring system. Classical methods often start from quinoline itself, while modern approaches utilize advanced cross-coupling and C-H functionalization strategies.

General Synthetic Strategies
  • Classical Synthesis of the Core: The foundational this compound scaffold can be prepared by the nitration of quinoline, followed by the separation of the 5- and 8-nitro isomers and subsequent reduction of the 8-nitro group to the desired amine.

  • N-Functionalization: The primary amino group at the C8 position is readily functionalized. A common strategy involves reductive amination or nucleophilic substitution with alkyl halides to introduce side chains, a key feature of many antimalarial drugs. Acylation to form amides is another frequent transformation.

  • Ring Functionalization (C-H Functionalization): The 8-amino group can act as a powerful directing group, facilitating the selective functionalization of the quinoline ring, particularly at the C5 and C7 positions. Metal-catalyzed reactions, such as bromination followed by cross-coupling, have been developed for this purpose.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction has been employed to synthesize this compound-1,2,3-triazole hybrids, allowing for the rapid generation of diverse analogues.

Experimental Protocols

Protocol 2.2.1: Synthesis of N-Alkyl-8-Aminoquinoline (General)

This protocol describes a general procedure for the synthesis of analogues like Pamaquine, involving the reaction of 8-amino-6-methoxyquinoline (B117001) with a dialkylamino-functionalized alkyl halide.

  • Starting Material Synthesis: 8-Amino-6-methoxyquinoline is synthesized via a multi-step process starting from the cyclization of glycerol (B35011) and 4-methoxy-2-nitroaniline (B140478) to form 8-nitro-6-methoxyquinoline, followed by reduction of the nitro group.

  • Alkylation Reaction: 8-amino-6-methoxyquinoline is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

  • An appropriate N,N-diethyl-substituted chloroalkane (e.g., 2-chloro-diethylaminopentane) is added to the solution.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with a suitable base (e.g., NaOH) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 2.2.2: Synthesis of this compound-Triazole Hybrids via Click Chemistry

This protocol is adapted from the synthesis of quinoline-1,2,3-triazole hybrids.

  • Preparation of Precursors: Synthesize an azide-functionalized this compound and a terminal alkyne partner.

  • Reaction Setup: Dissolve the this compound derivative (e.g., an N-propargyl or N-azidoethyl derivative) and the corresponding alkyne or azide (B81097) partner (1.0 equivalent) in a solvent mixture, such as THF:isopropanol (1:1).

  • Catalyst Addition: Prepare a fresh solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.10 mmol) in water and a solution of sodium ascorbate (B8700270) (0.20 mmol) in water. Add both solutions to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired triazole hybrid.

Diagram 1: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Analogue Synthesis Quinoline Quinoline Nitroquinoline 8-Nitroquinoline Quinoline->Nitroquinoline Nitration AQ This compound Nitroquinoline->AQ Reduction N_Alkyl N-Alkyl Analogue AQ->N_Alkyl Alkylation (e.g., R-X) N_Acyl N-Acyl Analogue (Amide) AQ->N_Acyl Acylation (e.g., RCOCl) Ring_Func Ring-Functionalized Analogue AQ->Ring_Func C-H Functionalization (e.g., Halogenation, Coupling) Triazole Triazole Hybrid AQ->Triazole Multi-step (Click Chemistry)

Caption: A generalized workflow for the synthesis of this compound analogues.

Characterization of this compound Analogues

The structural elucidation and confirmation of synthesized this compound analogues rely on a combination of standard spectroscopic techniques.

Spectroscopic Data

The following tables summarize typical spectroscopic data for the core this compound structure. Derivatives will show additional signals corresponding to their specific functional groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (in CDCl₃) Chemical Shift (δ, ppm) ¹³C NMR (in CDCl₃) Chemical Shift (δ, ppm)
H2 8.8 - 8.9 C2 ~148
H3 7.3 - 7.4 C3 ~121
H4 8.0 - 8.1 C4 ~136
H5 7.1 - 7.2 C4a ~128
H6 7.3 - 7.4 C5 ~110
H7 6.9 - 7.0 C6 ~127
NH₂ 4.5 - 5.5 (broad) C7 ~115
C8 ~144
C8a ~138

Source: Data compiled from various sources, including. Chemical shifts are approximate and can vary with solvent and substitution.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C=C / C=N (Aromatic Ring) Stretch 1500 - 1650
C-N Stretch 1250 - 1350

Source: Data compiled from.

Table 3: Mass Spectrometry (MS) Data for this compound

m/z Relative Intensity (%) Assignment
144 ~100 [M]⁺ (Molecular Ion)
117 ~33 [M-HCN]⁺

Source: Data from.

Experimental Protocols for Characterization

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the purified this compound analogue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, typically at a frequency of 400 MHz or higher. Subsequently, acquire the ¹³C NMR spectrum at a corresponding frequency (e.g., 100 MHz).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and calibrated using the TMS signal.

Protocol 3.2.2: Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the IR spectrometer and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Protocol 3.2.3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled to a chromatography system (e.g., LC-MS or GC-MS). Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight of the synthesized compound. Analyze the fragmentation pattern to support the proposed structure.

Biological Activity and Signaling Pathways

The primary therapeutic application of this compound analogues is in the treatment of malaria. Their unique activity against the dormant liver-stage parasites (hypnozoites) is critical for preventing relapse.

Mechanism of Action (Antimalarial)

The precise mechanism of action for 8-aminoquinolines is not fully elucidated but is believed to involve a complex biochemical relay.

  • Bioactivation: The parent drug (e.g., primaquine) is thought to be a prodrug that requires metabolic activation by host or parasite enzymes, particularly cytochrome P450 enzymes (like CYP2D6), to form reactive intermediates.

  • Generation of Reactive Oxygen Species (ROS): These active metabolites undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS). This oxidative stress is thought to disrupt essential parasite cellular processes, leading to parasite death.

  • Inhibition of Hematin (B1673048) Polymerization: Some this compound analogues have also been shown to inhibit hematin polymerization in vitro, a crucial detoxification pathway for the parasite in its blood stage. This suggests a potential dual mechanism of action for certain derivatives.

Diagram 2: Hypothesized Antimalarial Mechanism of 8-Aminoquinolines

G cluster_0 Host Liver Cell cluster_1 Malaria Parasite AQ_Prodrug 8-AQ Prodrug (e.g., Primaquine) Metabolism Metabolism (CYP2D6) AQ_Prodrug->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites Redox Redox Cycling Metabolites->Redox ROS ROS Generation (Oxidative Stress) Redox->ROS Death Parasite Death ROS->Death

Caption: Hypothesized mechanism of action for this compound antimalarials.

Conclusion

This compound and its analogues remain a cornerstone in the fight against malaria and a versatile scaffold for broader drug discovery efforts. The synthetic strategies outlined provide a roadmap for generating novel chemical entities, while the detailed characterization protocols are essential for ensuring their structural integrity. A deeper understanding of their mechanism of action and the factors influencing their toxicity will continue to drive the development of safer and more effective this compound-based therapeutics.

References

Theoretical and Computational Insights into 8-Aminoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, computational modeling, and therapeutic potential of the 8-aminoquinoline scaffold.

Introduction

This compound is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and antileishmanial properties.[1] The therapeutic efficacy of this compound is intrinsically linked to its unique structural and electronic characteristics, which have been extensively explored through both theoretical and computational methodologies. This technical guide provides a comprehensive overview of these studies, offering valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of this compound-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Computational and experimental studies have elucidated key descriptors that govern its solubility, permeability, and interaction with biological targets.

PropertyValueMethodReference
Molecular Formula C₉H₈N₂---[2]
Molecular Weight 144.17 g/mol ---[2]
Melting Point 60-65 °CExperimental[3]
Boiling Point 174 °C at 26 mmHgExperimental[3]
pKa pKₐ₁: 10.12, pKₐ₂: 4.07, pKₐ₃: 1.88 (for NPC 1161C, a derivative)Experimental
Aqueous Solubility 2.4 x 10⁻⁴ M (for NPC 1161C)Experimental
Log P 2.18 (salt form), 3.70 (free base) (for NPC 1161C)Experimental

Theoretical and Computational Modeling

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and biological interactions of this compound and its analogs at the molecular level. Density Functional Theory (DFT) and molecular docking are the primary computational methods employed in these studies.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide fundamental insights into its molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity and interaction with biological macromolecules.

Key Parameters from DFT Studies:

  • Optimized Geometry: Provides the most stable three-dimensional structure of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity and the ability of the molecule to donate or accept electrons.

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

  • Vibrational Frequencies: Calculated vibrational spectra can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is extensively used to predict the binding mode and affinity of this compound derivatives to the active sites of protein targets, thereby guiding the design of more potent and selective inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Typical Buchwald-Hartwig Amination Protocol:

  • Starting Materials: An appropriately substituted 8-haloquinoline and a primary or secondary amine.

  • Catalyst System: A palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like Xantphos.

  • Base and Solvent: A base, for instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in an anhydrous, aprotic solvent such as toluene (B28343) or dioxane.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • Workup and Purification: The crude product is extracted and then purified using column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about the chemical environment of protons. For this compound, characteristic signals for the aromatic protons of the quinoline (B57606) ring and the amino group protons are observed.

    • ¹³C NMR reveals the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. The N-H stretching vibrations of the primary amine in this compound typically appear in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural confirmation.

Mandatory Visualizations

Synthesis Workflow

General Synthesis Workflow for this compound Derivatives Start Starting Materials (8-Haloquinoline, Amine) Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Pd Catalyst, Ligand, Base Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Pure Derivative Characterization->End

General synthesis workflow for this compound derivatives.
Computational Workflow

Typical Computational Workflow for Studying this compound Derivatives cluster_dft DFT Calculations cluster_docking Molecular Docking Geometry Geometry Optimization Electronic Electronic Structure (HOMO, LUMO, MEP) Geometry->Electronic Vibrational Vibrational Frequencies Geometry->Vibrational SAR SAR Electronic->SAR Ligand Ligand Preparation (8-AQ Derivative) Docking Docking Simulation Ligand->Docking Receptor Receptor Preparation (Protein Target) Receptor->Docking Analysis Binding Mode & Affinity Analysis Docking->Analysis Analysis->SAR Inform SAR Start Define Research Question Start->Geometry Start->Ligand Start->Receptor

A typical computational workflow for studying this compound derivatives.
Proposed Antimalarial Mechanism of Action

The antimalarial activity of 8-aminoquinolines like primaquine (B1584692) is believed to involve metabolic activation to generate reactive oxygen species (ROS), which are toxic to the parasite.

Hypothesized Antimalarial Mechanism of 8-Aminoquinolines AQ This compound (e.g., Primaquine) Metabolites Reactive Metabolites AQ->Metabolites CYP450 Metabolism (e.g., CYP2D6) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Damage Parasite Damage (Mitochondria, etc.) ROS->Damage Oxidative Stress Death Parasite Death Damage->Death

Hypothesized mechanism of antimalarial action for 8-aminoquinolines.

Conclusion

Theoretical and computational studies have significantly advanced our understanding of the this compound scaffold, providing invaluable insights into its structure-activity relationships and mechanisms of action. The integration of computational methods like DFT and molecular docking with experimental protocols for synthesis and characterization has created a robust framework for the rational design of novel this compound-based therapeutic agents. This guide serves as a foundational resource for professionals in the field, enabling the continued exploration and development of this versatile and pharmacologically significant molecular architecture.

References

Methodological & Application

8-Aminoquinoline as a Bidentate Directing Group in C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline moiety has emerged as a powerful and versatile bidentate directing group in the field of transition metal-catalyzed C-H bond activation. Its ability to form a stable five-membered palladacycle intermediate facilitates the selective functionalization of otherwise inert C-H bonds, enabling the construction of complex molecular architectures. This powerful tool has significant implications for synthetic organic chemistry and is of particular interest to drug development professionals for late-stage functionalization and the synthesis of novel pharmacophores.

These application notes provide an overview of the utility of this compound as a directing group in various C-H activation reactions, accompanied by detailed experimental protocols for key transformations.

Applications Overview

The this compound directing group has been successfully employed in a wide array of C-H functionalization reactions, including:

  • C-C Bond Formation:

    • Arylation: Introduction of aryl groups to sp² and sp³ C-H bonds.

    • Alkylation: Formation of C-C bonds with alkylating agents.

    • Annulation: Construction of cyclic structures through intramolecular C-H activation.

  • C-N Bond Formation: Direct amination of C-H bonds.

  • C-O Bond Formation: Hydroxylation and alkoxylation of C-H bonds.

  • C-Halogen Bond Formation: Halogenation of C-H bonds.

The choice of transition metal catalyst (e.g., Palladium, Nickel, Ruthenium) plays a crucial role in determining the type of C-H bond to be functionalized and the nature of the coupling partner.

Data Presentation

The following tables summarize quantitative data for representative C-H activation reactions utilizing the this compound directing group.

Table 1: Palladium-Catalyzed C(sp²)–H Arylation
EntrySubstrateAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(quinolin-8-yl)benzamide4-IodoanisolePd(OAc)₂ (5)AgOAc (2.0 equiv), NaOAc (1.0 equiv)DCE1002471
2N-(quinolin-8-yl)benzamide1-Iodo-4-nitrobenzenePd(OAc)₂ (5)AgOAc (2.0 equiv), NaOAc (1.0 equiv)DCE1002465
3N-(quinolin-8-yl)thiophene-2-carboxamide1-Iodo-4-methylbenzenePd(OAc)₂ (5)AgOAc (2.0 equiv), NaOAc (1.0 equiv)DCE1002458
4N-(quinolin-8-yl)pivalamide4-Iodo-tert-butylbenzenePd(OAc)₂ (5)Cs₃PO₄ (2.5 equiv)t-Amyl alcohol1102465
Table 2: Nickel-Catalyzed C(sp³)–H Arylation
EntrySubstrateAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(quinolin-8-yl)pivalamide4-IodotolueneNi(acac)₂ (10)K₂CO₃ (2.0 equiv)Toluene (B28343)1202485
2N-(quinolin-8-yl)pivalamide1-Iodo-4-methoxybenzeneNi(acac)₂ (10)K₂CO₃ (2.0 equiv)Toluene1202478
3N-(quinolin-8-yl)butyramide4-IodotolueneNi(acac)₂ (10)K₂CO₃ (2.0 equiv)Toluene1202472
Table 3: Ruthenium-Catalyzed C(sp²)–H Annulation with Alkynes
EntrySubstrateAlkyneCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1N-(quinolin-8-yl)benzamideDiphenylacetylene[RuCl₂(p-cymene)]₂ (5)Cu(OAc)₂·H₂O (2.0 equiv)DCE1002492
2N-(quinolin-8-yl)benzamide1-Phenyl-1-propyne[RuCl₂(p-cymene)]₂ (5)Cu(OAc)₂·H₂O (2.0 equiv)DCE1002485 (major regioisomer)
3N-(4-methoxy-quinolin-8-yl)benzamideDiphenylacetylene[RuCl₂(p-cymene)]₂ (5)Cu(OAc)₂·H₂O (2.0 equiv)DCE1002488

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C(sp²)–H Arylation of N-(quinolin-8-yl)benzamide

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • Aryl iodide (1.5 - 2.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • Silver(I) acetate (AgOAc, 2.0 equiv)

  • Sodium acetate (NaOAc, 1.0 equiv)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add N-(quinolin-8-yl)benzamide, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.

  • Add anhydrous DCE via syringe.

  • Seal the tube/vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylated product.

Protocol 2: General Procedure for Nickel-Catalyzed C(sp³)–H Arylation of N-(quinolin-8-yl)pivalamide

Materials:

  • N-(quinolin-8-yl)pivalamide (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, combine N-(quinolin-8-yl)pivalamide, aryl iodide, Ni(acac)₂, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the reaction vessel and heat the mixture at 120 °C with vigorous stirring for 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure arylated product.

Protocol 3: General Procedure for Ruthenium-Catalyzed Annulation of N-(quinolin-8-yl)benzamide with Alkynes

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [RuCl₂(p-cymene)]₂ (5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • Add N-(quinolin-8-yl)benzamide, alkyne, [RuCl₂(p-cymene)]₂, and Cu(OAc)₂·H₂O to a dry Schlenk tube or sealed vial.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous DCE via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C for 24 hours with magnetic stirring.

  • After cooling, dilute the reaction mixture with CH₂Cl₂ and pass it through a short plug of silica gel, eluting with additional CH₂Cl₂.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel (e.g., hexanes/ethyl acetate) to provide the pure annulated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reagents: - Substrate - Catalyst - Base/Oxidant - Coupling Partner inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat to Reaction Temperature add_solvent->heating stirring Stir for a Specified Time heating->stirring cooling Cool to Room Temperature stirring->cooling filtration Filter to Remove Insoluble Salts cooling->filtration extraction Solvent Extraction (if necessary) filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Pure Product purification->characterization

Caption: General experimental workflow for this compound directed C-H activation.

pd_catalytic_cycle pd_catalyst Pd(II) Catalyst intermediate1 Coordination Complex pd_catalyst->intermediate1 + Substrate substrate Substrate (8-AQ-Amide) substrate->intermediate1 intermediate2 Palladacycle Intermediate (C-H Activation) intermediate1->intermediate2 Concerted Metalation- Deprotonation (CMD) intermediate3 Pd(IV) Intermediate (Oxidative Addition) intermediate2->intermediate3 + Ar-X hx - HX aryl_halide Ar-X aryl_halide->intermediate3 intermediate3->pd_catalyst Reductive Elimination (+ Product) product Arylated Product intermediate3->product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

ni_catalytic_cycle ni_catalyst Ni(II) Catalyst intermediate1 Ni(II)-Amido Complex ni_catalyst->intermediate1 + Deprotonated Substrate substrate Substrate (8-AQ-Amide) substrate->intermediate1 base Base base->intermediate1 intermediate2 Nickelacycle Intermediate (C-H Activation) intermediate1->intermediate2 Intramolecular C-H Activation intermediate3 Ni(IV) Intermediate (Oxidative Addition) intermediate2->intermediate3 + Ar-X aryl_halide Ar-X aryl_halide->intermediate3 intermediate3->ni_catalyst Reductive Elimination (+ Product) product Arylated Product intermediate3->product

Caption: Proposed catalytic cycle for Ni-catalyzed C-H arylation.

Application Notes and Protocols for 8-Aminoquinoline-Directed C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of C-H bonds utilizing the versatile 8-aminoquinoline (AQ) directing group. The following sections detail methodologies for key transformations, present quantitative data in structured tables for easy comparison, and include visualizations of experimental workflows and proposed mechanistic pathways.

Introduction

This compound has emerged as a powerful and widely used bidentate directing group in transition-metal-catalyzed C-H functionalization reactions.[1] Its ability to chelate to a metal center allows for high regio- and chemoselectivity in the activation of otherwise inert C-H bonds, providing a streamlined approach to complex molecule synthesis.[1][2] This attribute is of particular interest to the pharmaceutical industry for the late-stage functionalization of drug candidates and the construction of novel molecular scaffolds.[3][4] The protocols outlined below describe procedures for C-H arylation, nitration, and cyanoalkylation, showcasing the broad utility of the this compound auxiliary.

Key Applications and Advantages:

  • Diverse Transformations: Enables a wide range of C-H functionalizations including arylation, alkylation, olefination, amination, and halogenation.

  • Enhanced Reactivity and Selectivity: The directing group facilitates reactions at specific C-H bonds, often with high yields and predictable outcomes.

  • Broad Substrate Scope: Tolerates a variety of functional groups, making it suitable for complex molecule synthesis.

  • Removable Auxiliary: The this compound group can be cleaved post-functionalization to reveal the desired carboxylic acid or other functionalities, adding to its synthetic utility.

Experimental Protocols

Palladium-Catalyzed C(sp²)-H Arylation of N-(quinolin-8-yl)benzamide

This protocol describes the palladium-catalyzed ortho-arylation of a benzamide (B126) derivative using an aryl iodide. The this compound directing group facilitates the C-H activation at the ortho-position of the benzoyl group.

General Workflow for Pd-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Charge vial with: - Substrate (1.0 equiv) - Pd(OAc)₂ (5 mol%) - AgOAc (2.0 equiv) - Aryl iodide (3.0 equiv) - NaOAc (1.0 equiv) suspend Suspend solids in dry solvent (e.g., DCE or tert-amyl alcohol) start->suspend inert Evacuate and refill vial with N₂ suspend->inert heat Place in preheated oil bath (e.g., 100 °C) inert->heat stir Stir for specified time (e.g., 24 h) heat->stir cool Cool to room temperature stir->cool purify Purify by silica (B1680970) gel chromatography cool->purify

Caption: General workflow for the Pd-catalyzed C-H arylation.

Detailed Methodology:

A small capped vial equipped with a stirring bar is charged with the this compound-derivatized substrate (0.15 mmol, 1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), silver(I) acetate (AgOAc, 2.0 equiv), the desired aryl iodide (3.0 equiv), and sodium acetate (NaOAc, 1.0 equiv). The solids are then suspended in a dry solvent such as 1,2-dichloroethane (B1671644) (DCE) or tert-amyl alcohol (0.3 mL). The reaction vessel is evacuated and refilled with nitrogen gas before being placed in a preheated oil bath at 100 °C for 24 hours. After the reaction is complete, the crude mixture is allowed to cool to room temperature and then purified by silica gel chromatography to yield the arylated product.

Table 1: Substrate Scope for Pd-Catalyzed C-H Arylation of Substrate 3

EntryAryl IodideProductYield (%)
14-Iodoanisole4a74
2Iodobenzene4d61
32-Iodonaphthalene4e76
41-Bromo-4-iodobenzene4f71
51-Chloro-4-iodobenzene4g65
61-Fluoro-4-iodobenzene4h66
71-Bromo-3-iodobenzene4i57
81-Chloro-3-iodobenzene4j49

Reaction conditions: substrate 3 (0.15 mmol), aryl iodide (3 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), and NaOAc (1 equiv) in DCE (0.3 mL) at 100 °C for 24 h under an argon atmosphere. Yields are for isolated products.

Cobalt-Catalyzed Remote C-H Nitration of 8-Aminoquinolines

This protocol describes a cobalt-catalyzed remote nitration at the C5 and C7 positions of the this compound core. This method utilizes an inexpensive cobalt catalyst and operates at room temperature.

Proposed Mechanism for Cobalt-Catalyzed Nitration

G cluster_cycle Catalytic Cycle cluster_substrate Substrate Activation cluster_reagents Reagents CoII Co(II) SET1 Single Electron Transfer (SET) CoII->SET1 Oxidation CoIII Co(III) SET1->CoIII RadicalCation Quinoline Radical Cation Nitration Nitration with NO₂ radical RadicalCation->Nitration Product Nitrated Product Nitration->Product SET2 Single Electron Transfer (SET) Product->SET2 SET2->CoII Reduction Substrate This compound Substrate Substrate->SET1 TBN tert-Butyl nitrite (B80452) (TBN) TBN->Nitration NO₂ source

Caption: Proposed SET mechanism for cobalt-catalyzed nitration.

Detailed Methodology:

A 10 mL vial is charged with the this compound substrate (0.5 mmol), cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O, 29.1 mg, 20 mol%, 0.1 mmol), and tert-butyl nitrite (TBN, 267 μL, 90%, 4.0 equiv., 2.0 mmol). Acetic acid (3.5 mL) is added as the solvent. The vial is sealed, and the reaction mixture is stirred at room temperature for 18 hours. Upon completion, the reaction mixture is worked up accordingly to isolate the nitrated product.

Table 2: Selected Examples of Cobalt-Catalyzed Nitration of 8-Aminoquinolines

EntrySubstrateProduct(s) (Ratio)Total Yield (%)
1N-(quinolin-8-yl)pivalamide5-nitro and 7-nitro (1:1)85
2N-(6-methylquinolin-8-yl)pivalamide5-nitro and 7-nitro (1:1.2)90
3N-(6-methoxyquinolin-8-yl)pivalamide5-nitro and 7-nitro (1:1.5)92
4N-(6-chloroquinolin-8-yl)pivalamide5-nitro and 7-nitro (1:1)75

Reaction conditions: substrate (0.5 mmol), Co(NO₃)₂·6H₂O (20 mol%), TBN (4.0 equiv.) in acetic acid (3.5 mL) at room temperature for 18 h.

Metal-Free Site-Selective C-H Cyanoalkylation of this compound Amides

This protocol details a metal-free method for the C-H cyanoalkylation of this compound amides at the C5 position using azobisisobutyronitrile (AIBN) as the alkylating agent and potassium persulfate (K₂S₂O₈) as the oxidant.

Plausible Radical-Radical Coupling Pathway

G cluster_initiation Initiation cluster_propagation Propagation K2S2O8 K₂S₂O₈ SO4_radical SO₄⁻• K2S2O8->SO4_radical Heat AIBN AIBN cyanoalkyl_radical Cyanoalkyl Radical AIBN->cyanoalkyl_radical Heat Coupling Radical-Radical Coupling cyanoalkyl_radical->Coupling Substrate This compound Amide N_radical N-centered Radical Substrate->N_radical H-abstraction by SO₄⁻• Aryl_radical Aryl Radical (C5) N_radical->Aryl_radical Delocalization Aryl_radical->Coupling Product Cyanoalkylated Product Coupling->Product

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed C-H functionalization reactions utilizing the versatile 8-aminoquinoline (AQ) directing group. The this compound auxiliary has proven to be a powerful tool in organic synthesis, enabling the selective activation and functionalization of otherwise unreactive C(sp²)–H and C(sp³)–H bonds. This allows for the efficient construction of complex molecular architectures from simple precursors, a strategy of significant interest in medicinal chemistry and materials science.

The bidentate coordination of the this compound amide to the palladium center is crucial for the high reactivity and selectivity observed in these transformations. This chelation assistance facilitates the formation of a stable palladacycle intermediate, which is a key step in the catalytic cycle. The reactions typically exhibit broad functional group tolerance, allowing for the late-stage modification of complex molecules.

This document outlines protocols for key transformations, including C–H arylation and alkylation, and provides data on substrate scope and reaction efficiency. Furthermore, a protocol for the subsequent removal of the this compound directing group is detailed, enabling access to the desired carboxylic acid derivatives.

Key Reaction: Palladium-Catalyzed β-Arylation of Carboxylic Acid Derivatives

The palladium-catalyzed β-arylation of aliphatic carboxylic acid derivatives is a powerful method for the synthesis of β-aryl carboxylic acids and their derivatives. The this compound directing group enables the selective activation of a secondary C(sp³)–H bond at the β-position.

Quantitative Data Summary
EntrySubstrate (8-AQ Amide)Aryl IodideProductYield (%)
1Butyric acid derivative4-Iodoanisoleβ-(4-Methoxyphenyl)butyric acid derivativeGood
2Butyric acid derivative4-Iodotolueneβ-(p-Tolyl)butyric acid derivativeGood
3Cyclohexanecarboxylic acid derivative4-IodoanisoleDi-arylated cyclohexanecarboxylic acid derivativeReasonable
4Phthaloyl-protected alanine (B10760859) derivative3,4-Dimethyliodobenzeneβ-(3,4-Dimethylphenyl)alanine derivativeHigh
5Phthaloyl-protected alanine derivative4-Chloroiodobenzeneβ-(4-Chlorophenyl)alanine derivativeHigh
Experimental Protocol: General Procedure for β-Arylation[1]
  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the this compound amide substrate (1.0 equiv.), palladium acetate (B1210297) (Pd(OAc)₂, 0.05-0.10 equiv.), and cesium triphosphate (Cs₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add the aryl iodide (1.5-3.0 equiv.) and tert-amyl alcohol (solvent, concentration typically 0.1-0.2 M).

  • Inert Atmosphere: Seal the vial and purge with a stream of dry nitrogen or argon for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100-140 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the desired β-arylated product.

Key Reaction: Palladium-Catalyzed β-Alkylation of Carboxylic Acid Derivatives

Similar to arylation, the this compound directing group can facilitate the β-alkylation of carboxylic acid derivatives, providing access to a range of branched aliphatic carboxylic acids.

Quantitative Data Summary
EntrySubstrate (8-AQ Amide)Alkyl HalideProductYield (%)
1Propionic acid derivative1-Iodopropaneβ-Propylpropionic acid derivativeModerate
2Propionic acid derivative2-Iodopropaneβ-Isopropylpropionic acid derivativeModerate
3Benzoic acid derivative1-Iodobutaneo-Butylbenzoic acid derivativeGood
4Benzoic acid derivativeBenzyl (B1604629) bromideo-Benzylbenzoic acid derivativeGood
Experimental Protocol: General Procedure for β-Alkylation[1]
  • Reaction Setup: In an oven-dried screw-cap vial, combine the this compound amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.10 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the alkyl iodide or benzyl bromide (2.0-3.0 equiv.), pivalic acid (0.2 equiv.), and tert-amyl alcohol as the solvent.

  • Inert Atmosphere: Seal the vial and flush with nitrogen or argon.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 24-48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.

Removal of the this compound Directing Group

A critical step for the synthetic utility of this methodology is the efficient removal of the this compound auxiliary to unmask the carboxylic acid functionality.

Experimental Protocol: Hydrolysis of the this compound Amide[1]
  • Reaction Setup: Dissolve the this compound amide product in a suitable solvent such as a mixture of ethanol (B145695) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in excess (e.g., 10-20 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically around 100 °C) and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and acidify with aqueous hydrochloric acid (e.g., 6 M HCl) to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be further purified by recrystallization or silica gel chromatography if necessary.

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd(II)_Catalyst Pd(OAc)₂ Substrate_Coordination Substrate Coordination (8-AQ Amide) Pd(II)_Catalyst->Substrate_Coordination R-C(O)NH-AQ Palladacycle_Formation Palladacycle Intermediate (C-H Activation) Substrate_Coordination->Palladacycle_Formation - AcOH Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle_Formation->Oxidative_Addition Ar-I Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination (C-C Bond Formation) Pd(IV)_Intermediate->Reductive_Elimination Product_Release Arylated Product Reductive_Elimination->Product_Release Product Product_Release->Pd(II)_Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation directed by this compound.

Experimental_Workflow cluster_1 General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - 8-AQ Amide Substrate - Pd(OAc)₂ - Base (e.g., Cs₃PO₄ or K₂CO₃) Start->Reaction_Setup Reagent_Addition Reagent Addition: - Aryl/Alkyl Halide - Solvent (e.g., t-Amyl Alcohol) Reaction_Setup->Reagent_Addition Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagent_Addition->Inert_Atmosphere Heating Heating (100-140 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Work-up: - Cooling - Dilution - Filtration Monitoring->Workup Reaction Complete Purification Purification: - Concentration - Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization

Caption: A generalized workflow for palladium-catalyzed C-H functionalization reactions using this compound.

Application Notes and Protocols: Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 8-aminoquinoline derivatives. This class of compounds has garnered significant attention due to its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3] This document offers detailed experimental protocols for the synthesis of key this compound scaffolds and their functionalized analogs, alongside quantitative data on their biological activities and insights into their mechanisms of action.

Medicinal Chemistry Applications of this compound Derivatives

This compound and its derivatives are versatile pharmacophores in drug discovery. The nitrogen atom at the 8-position provides a key site for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

  • Antimalarial Activity: 8-Aminoquinolines, such as the FDA-approved drug primaquine, are crucial for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[4] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[2]

  • Anticancer Activity: Numerous this compound derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. Mechanisms of action include the inhibition of topoisomerase IIα, an enzyme essential for DNA replication, and the modulation of key signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer.

  • Antimicrobial Activity: The this compound scaffold has been incorporated into novel antimicrobial agents with activity against both bacteria and fungi. Hybrid molecules, for instance, those combining this compound with a triazole moiety, have shown promising minimum inhibitory concentrations (MICs) against various pathogenic strains.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a foundational this compound core structure via the Skraup synthesis and a more complex derivative using a copper-catalyzed "click chemistry" approach.

Protocol 1: Skraup Synthesis of this compound

This protocol describes the classical Skraup synthesis for preparing the quinoline (B57606) ring system, a foundational step for many this compound derivatives. The reaction involves the cyclization of an aromatic amine with glycerol (B35011) in the presence of an acid and an oxidizing agent.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.

  • Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of o-aminophenol and 0.02 parts of ferrous sulfate.

  • Heating: Heat the reaction mixture to 135-140°C.

  • Addition of Oxidizing Agent: Slowly add 0.5 parts of o-nitrophenol over a period of 3 hours while maintaining the temperature.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude 8-hydroxyquinoline (B1678124) will precipitate.

  • Purification: Isolate the crude product by filtration. Purify the product by recrystallization from ethanol to yield pure 8-hydroxyquinoline.

Protocol 2: Synthesis of this compound-Triazole Hybrids via Click Chemistry

This protocol details the synthesis of a hybrid molecule incorporating the this compound scaffold and a 1,2,3-triazole ring. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the this compound derivative bearing a terminal alkyne (1 equivalent) and the corresponding azide (1 equivalent) in a suitable solvent system such as a 1:1 mixture of tert-butanol and water or THF and isopropanol.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Addition of Catalyst: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for the appropriate time, typically ranging from a few hours to overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound-triazole hybrid.

Data Presentation

The biological activities of representative this compound derivatives are summarized in the tables below.

Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-8-sulfonamide 9a C32 (Amelanotic melanoma)233.9
COLO829 (Melanoma)168.7
MDA-MB-231 (Breast cancer)273.5
U87-MG (Glioblastoma)339.7
A549 (Lung cancer)223.1
Quinazolinone derivative 7a SMMC-7721 (Hepatocellular carcinoma)>100
Hela (Cervical cancer)>100
A549 (Lung cancer)48.3
MCF-7 (Breast cancer)25.6
Imidazo-thiadiazole based Chalcone A549 (Lung cancer)1.25
MCF-7 (Breast cancer)2.5
Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline derivative 11 S. aureus6.25
8-Hydroxyquinoline derivative 12 E. coli12.5
Quinolinequinone QQ1 S. aureus1.22
Quinolinequinone QQ6 E. faecalis4.88
8-Hydroxyquinoline derivative HQ-2 M. tuberculosis0.1
S. aureus (MRSA)1.1

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., this compound) synthesis Chemical Synthesis (e.g., Click Chemistry) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (Anticancer, Antimicrobial) characterization->invitro mechanistic Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

References

Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Aminoquinoline (8-AQ) has emerged as a powerful and versatile bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[1][2] Its ability to chelate to a metal center, positioning it for the activation of a proximal C-H bond, has enabled the development of numerous synthetic methodologies for the construction of complex organic molecules.[2][3] This directing group strategy offers a significant advantage by allowing for the selective functionalization of otherwise unreactive C-H bonds, providing a more efficient and atom-economical approach to molecular synthesis compared to traditional methods that often require pre-functionalized starting materials.[4] The this compound moiety can be readily installed onto a substrate, typically as an amide, and more importantly, can be removed after the desired C-H functionalization, revealing the target molecule. This document provides an overview of the applications of this compound in complex molecule synthesis, including detailed experimental protocols and quantitative data for key transformations.

Key Applications of this compound as a Directing Group:

This compound has been successfully employed in a wide array of C-H functionalization reactions, including:

  • Arylation and Heteroarylation: Introduction of aryl and heteroaryl groups at the ortho-position of aromatic and vinylic C-H bonds.

  • Alkylation, Alkenylation, and Alkynylation: Formation of new carbon-carbon bonds with various alkyl, alkenyl, and alkynyl partners.

  • Glycosylation: Synthesis of C-aryl glycosides, which are important motifs in many biologically active compounds.

  • Selenylation and Sulfonylation: Introduction of selenium and sulfur functionalities.

  • Amination and Azidation: Formation of carbon-nitrogen bonds.

  • Remote Functionalization: Directing functionalization at positions other than the ortho C-H bond.

The choice of metal catalyst (e.g., palladium, copper, cobalt, nickel) and reaction conditions allows for a high degree of control over the desired transformation.

Quantitative Data Summary

The following tables summarize the quantitative data for selected this compound-directed C-H functionalization reactions, providing a comparative overview of different catalytic systems and substrate scopes.

Table 1: Palladium-Catalyzed ortho-C–H Glycosylation

EntrySubstrateGlycosyl ChlorideProductYield (%)
18-AQ-BenzamideTetra-O-acetyl-α-D-glucopyranosyl chlorideortho-Glycosylated benzamide85
28-AQ-NaphthaleneamideTetra-O-acetyl-α-D-galactopyranosyl chlorideortho-Glycosylated naphthaleneamide78
38-AQ-ThiopheneamideTri-O-acetyl-β-D-xylopyranosyl chlorideortho-Glycosylated thiopheneamide65

Table 2: Palladium-Catalyzed C(sp²)–H Arylation of a Myrtenal-Derived Substrate

EntryAryl IodideAdditiveSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleNoneToluene1101650
24-Iodoanisole(BnO)₂PO₂HToluene1101612
34-IodoanisolePivOHToluene11016Low
44-IodoanisoleNaOAcToluene1101656
54-IodoanisoleNaOAcDCE1002461
64-IodoanisoleNaOAcDCE1002468
74-Chlorophenyl iodideNaOAcDCE1002471
83-Nitrophenyl iodideNaOAcDCE1002462

Table 3: Copper-Catalyzed Selenylation of Arenes

EntrySubstrateDiselenideProductYield (%)
1N-(quinolin-8-yl)benzamideDiphenyl diselenide2-(Phenylselanyl)benzamide derivative98
24-Methyl-N-(quinolin-8-yl)benzamideDiphenyl diselenide4-Methyl-2-(phenylselanyl)benzamide derivative95
34-Methoxy-N-(quinolin-8-yl)benzamideDiphenyl diselenide4-Methoxy-2-(phenylselanyl)benzamide derivative92
4N-(quinolin-8-yl)thiophene-2-carboxamideDiphenyl diselenideThiophene-selenylated derivative85

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound as a directing group.

Protocol 1: General Procedure for Palladium-Catalyzed ortho-C–H Arylation of N-(quinolin-8-yl)benzamide

This protocol is adapted from a study on the C(sp²)–H arylation of a myrtenal-derived substrate.

Materials:

  • N-(quinolin-8-yl)benzamide substrate (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • AgOAc (2.0 equiv)

  • NaOAc (1.0 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE) (to make a 0.5 M solution)

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • To an oven-dried reaction tube, add the N-(quinolin-8-yl)benzamide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol %), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).

  • Evacuate and backfill the reaction tube with argon or nitrogen three times.

  • Add 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired ortho-arylated product.

Protocol 2: General Procedure for Copper-Catalyzed ortho-C–H Selenylation of N-(quinolin-8-yl)benzamide

This protocol is based on a reported copper-catalyzed selenylation of arene C-H bonds.

Materials:

  • N-(quinolin-8-yl)benzamide substrate (1.0 equiv)

  • Diselenide (0.6 equiv)

  • Cu(OAc)₂·H₂O (10 mol %)

  • Ag₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Nitrogen gas

  • Oven-dried glassware

Procedure:

  • In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide substrate (0.2 mmol, 1.0 equiv), diselenide (0.12 mmol, 0.6 equiv), Cu(OAc)₂·H₂O (4.0 mg, 0.02 mmol, 10 mol %), and Ag₂CO₃ (110.0 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1,4-dioxane (1.0 mL) to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a short pad of silica gel.

  • Wash the silica gel pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired ortho-selenylated product.

Protocol 3: Removal of the this compound Directing Group

A critical step in the synthetic sequence is the efficient removal of the this compound auxiliary to unveil the desired functional group, typically a carboxylic acid or a primary amide.

Method A: Hydrolysis to Carboxylic Acid

  • Dissolve the 8-AQ amide in a suitable solvent such as methanol (B129727) or ethanol.

  • Add an excess of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).

  • Heat the mixture to reflux for several hours to overnight, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

Method B: Conversion to Primary Amide

  • To a solution of the 8-AQ amide in a suitable solvent (e.g., MeOH), add an excess of an amine such as ethylamine.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • Purify the residue by column chromatography to obtain the primary amide.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in organic synthesis.

G cluster_substrate Substrate Preparation cluster_CH C-H Functionalization cluster_cleavage Directing Group Removal Start Carboxylic Acid or Derivative Amide 8-AQ Amide Substrate Start->Amide Amide Coupling AQ This compound AQ->Amide Product_AQ Functionalized 8-AQ Amide Amide->Product_AQ C-H Activation Metal Transition Metal Catalyst (e.g., Pd, Cu) Metal->Product_AQ Partner Coupling Partner (e.g., Aryl Halide) Partner->Product_AQ Final_Product Final Product (e.g., Carboxylic Acid) Product_AQ->Final_Product Hydrolysis or Aminolysis

Caption: General workflow for this compound-directed C-H functionalization.

G cluster_cycle Catalytic Cycle cluster_legend Key Steps A [M]-Catalyst B Substrate Coordination A->B Substrate C C-H Activation (Metallacycle Formation) B->C D Oxidative Addition C->D Coupling Partner E Reductive Elimination D->E F Product Release E->F Product F->A Catalyst Regeneration l1 Coordination of 8-AQ to Metal l2 C-H Bond Cleavage l3 Reaction with Coupling Partner l4 C-C or C-X Bond Formation

Caption: Simplified mechanism of this compound-directed C-H activation.

G center 8-AQ Directed C-H Activation Arylation Arylation center->Arylation Alkylation Alkylation center->Alkylation Glycosylation Glycosylation center->Glycosylation Selenylation Selenylation center->Selenylation Amination Amination center->Amination Sulfonylation Sulfonylation center->Sulfonylation

Caption: Versatility of this compound in directing various C-H functionalizations.

References

Troubleshooting & Optimization

Technical Support Center: 8-Aminoquinoline Directing Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of the 8-aminoquinoline (AQ) directing group, a common challenge in synthetic chemistry. The robust nature of the AQ amide bond often necessitates harsh removal conditions, which can be incompatible with sensitive functional groups.[1][2] This resource is intended for researchers, scientists, and drug development professionals to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound directing group so difficult to remove?

A1: The stability of the this compound directing group stems from the high resonance stabilization of the amide bond it forms with the substrate.[1] This stability, while beneficial for directing C-H activation and other transformations, makes the subsequent cleavage of this bond challenging, often requiring harsh reaction conditions such as concentrated acids or bases at high temperatures.[1][3]

Q2: What are the most common methods for removing the AQ directing group?

A2: The most prevalent methods involve solvolysis under strongly acidic or basic conditions. Other strategies include oxidative deprotection, transamidation, and reductive cleavage, each with its own advantages and limitations depending on the substrate.

Q3: My standard acidic/basic hydrolysis protocol is not working. What should I try next?

A3: If standard hydrolysis fails, consider an oxidative deprotection protocol. This method converts the robust amide into a more labile imide, facilitating cleavage under milder conditions. Another approach is to attempt transamidation by activating the AQ amide, for example, with a Boc group, to facilitate reaction with another amine.

Q4: Are there any "traceless" methods for AQ group removal?

A4: In specific contexts, the this compound group can act as a traceless directing group. For instance, in the copper-catalyzed disulfenylation of o-carboranes, the AQ group departs in situ, avoiding a separate removal step. Additionally, under certain conditions with electron-withdrawing alpha-substituents, decarboxylative cleavage is possible.

Q5: Can the this compound directing group be recovered and reused?

A5: Yes, one of the advantages of the AQ directing group is that it can often be recovered after cleavage, particularly in hydrolysis and alcoholysis reactions. Efficient recovery is also possible after transamidation protocols involving Boc activation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low to no conversion during hydrolysis/alcoholysis - Insufficiently harsh conditions (temperature, concentration of acid/base) - Steric hindrance around the amide bond- Increase the concentration of acid (e.g., concentrated HCl) or base (e.g., NaOH). - Elevate the reaction temperature (typically 100–130°C). - Prolong the reaction time (can range from hours to days). - For sterically hindered substrates, consider alternative methods like oxidative deprotection.
Decomposition of starting material or product - Harsh reaction conditions are incompatible with other functional groups in the molecule.- Attempt a milder oxidative deprotection protocol. Ozonolysis followed by treatment with a reducing agent and then a nucleophile can be effective. - Explore enzymatic cleavage if a suitable enzyme is available.
Incomplete reaction in oxidative deprotection - Inefficient conversion of the amide to the imide. - Insufficiently nucleophilic cleavage agent.- Ensure complete oxidation of the amide to the imide by monitoring the reaction (e.g., by TLC or LC-MS). - Use a stronger nucleophile for the cleavage step (e.g., switching from an alcohol to an amine).
Side reactions observed - The directing group or other parts of the molecule are reacting under the cleavage conditions.- If using basic conditions, consider the possibility of epimerization at adjacent stereocenters. - If using oxidative conditions, ensure other sensitive functional groups are protected. - A thorough analysis of byproducts can help identify the problematic reaction pathway.
Failure to cleave AQ from lactam systems - The amide bond is incorporated into a ring, making it particularly resistant to cleavage.- Standard cleavage methods are often unsuccessful for these substrates. - Novel cleavage strategies may need to be developed and tested for these specific cases.

Quantitative Data on Removal Methods

The following table summarizes various conditions reported for the removal of the this compound directing group, providing a comparative overview of their effectiveness.

MethodReagents and ConditionsSubstrate TypeYield (%)Reference
Acidic Hydrolysis conc. HCl, H₂O, 100-130°C, several hours to daysUnhindered amidesVaries
Basic Hydrolysis NaOH, EtOH, 80°C, 3 daysArylated cyclobutane (B1203170) derivative88
Oxidative Deprotection 1. O₃, CH₂Cl₂/MeOH, -78°C 2. DMS 3. NH₄OHArylated 7-oxabicyclo[2.2.1]heptane derivativeNot optimized
Oxidative Cleavage IBX (2.0 equiv), HFIP–H₂O, 60°CProtected α-amino acid derivative89
Oxidative Cleavage 2-IBX (0.3 equiv), oxone (3.0 equiv), HFIP–H₂O, 70°CProtected α-amino acid derivative83
Transamidation (Boc-activated) 1. Boc₂O, DMAP 2. Pd(OAc)₂, IPr·HCl, NaOtBu, Aniline3-methyl-N-(quinolin-8-yl)benzamideExcellent yields

Experimental Protocols

1. General Protocol for Acidic Hydrolysis

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the this compound amide substrate in a suitable solvent (e.g., water, dioxane, or an alcohol).

  • Add concentrated hydrochloric acid.

  • Heat the reaction mixture to 100-130°C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary significantly.

  • Upon completion, cool the reaction mixture and neutralize the acid carefully.

  • Extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

2. Oxidative Deprotection via Ozonolysis

This protocol is based on the method developed by Maulide and co-workers.

  • Dissolve the this compound amide in a mixture of CH₂Cl₂ and MeOH at -78°C.

  • Bubble ozone through the solution until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding dimethyl sulfide (B99878) (DMS) and allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia (B1221849) for amides, sodium methoxide (B1231860) for esters) to cleave the imide and release the desired product.

  • Purify the product using standard techniques.

Visualizing the Workflow and Troubleshooting Logic

Deprotection_Workflow Start AQ-Protected Substrate Hydrolysis Acidic/Basic Hydrolysis Start->Hydrolysis Standard Method Oxidative Oxidative Deprotection Start->Oxidative Milder Alternative Transamidation Transamidation Start->Transamidation For Amide Products Success Successful Deprotection Hydrolysis->Success High Yield Failure Deprotection Failed Hydrolysis->Failure Low/No Conversion Decomposition Substrate Decomposition Hydrolysis->Decomposition Sensitive Substrate Oxidative->Success Transamidation->Success Troubleshoot Troubleshoot/Optimize Conditions Failure->Troubleshoot Troubleshoot->Hydrolysis Harsher Conditions Troubleshoot->Oxidative Alternative Method Troubleshoot->Transamidation Alternative Method

Caption: A workflow for selecting and troubleshooting this compound deprotection strategies.

Caption: A decision tree for troubleshooting common issues in this compound removal.

References

Technical Support Center: Optimization of 8-Aminoquinoline-Directed Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 8-aminoquinoline-directed C-H arylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound-directed arylation reactions in a question-and-answer format.

Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge in C-H activation chemistry. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. Here is a step-by-step troubleshooting approach:

  • Catalyst Activity: The choice and state of the palladium catalyst are critical.

    • Recommendation: Ensure the use of a high-purity palladium source, such as Pd(OAc)₂. If catalyst decomposition is suspected, consider using a more robust pre-catalyst or adding a stabilizing ligand.

  • Oxidant/Additive Effects: The oxidant and any additives play a crucial role in the catalytic cycle.

    • Recommendation: Silver salts, like AgOAc, are common oxidants. Ensure it is freshly sourced or properly stored. The addition of a base or acid can significantly impact the reaction. For instance, NaOAc has been shown to improve yields in certain cases.[1][2] Conversely, bases like Na₂CO₃ can be detrimental in nickel-catalyzed systems.[3][4]

  • Solvent Choice: The reaction solvent can dramatically influence solubility, catalyst stability, and reaction rate.

    • Recommendation: Dichloroethane (DCE) is a commonly used solvent that often provides good results.[1] For larger-scale reactions or to use more process-friendly options, solvents like tert-amyl alcohol have proven effective.

  • Reaction Temperature and Time: These parameters are key to achieving optimal conversion.

    • Recommendation: A systematic study of the reaction temperature is advised. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. For example, in one study, decreasing the temperature from 110 °C to 100 °C and increasing the reaction time led to improved yields.

A logical workflow for troubleshooting low conversion is illustrated below.

low_conversion_troubleshooting start Low Conversion Observed catalyst Check Catalyst Activity (Pd(OAc)₂, purity) start->catalyst oxidant Evaluate Oxidant/Additive (AgOAc, NaOAc) catalyst->oxidant If no improvement solvent Optimize Solvent (DCE, t-amyl-OH) oxidant->solvent If no improvement temp_time Adjust Temperature & Time (e.g., 100°C, 24h) solvent->temp_time If no improvement success Improved Conversion temp_time->success Success experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Substrate, Aryl Iodide, Pd(OAc)₂, AgOAc, NaOAc solvent Add Dry Solvent (e.g., DCE) reagents->solvent inert Evacuate and Refill with Inert Gas (Ar or N₂) solvent->inert heating Heat at Optimized Temperature (e.g., 100°C) for 16-24h inert->heating cool Cool to Room Temperature heating->cool filter Filter and Concentrate cool->filter purify Purify by Column Chromatography filter->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of challenging 8-aminoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often difficult to purify?

This compound derivatives can present several purification challenges due to their inherent chemical properties:

  • Basicity: The presence of the amino group at the 8-position, as well as potentially other nitrogen-containing substituents, imparts basicity to these molecules. This can lead to strong interactions with acidic stationary phases like silica (B1680970) gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.

  • Polarity: The amino group and other potential polar functional groups can make these compounds highly polar, which may require the use of highly polar and often complex mobile phase systems for chromatography.

  • Isomeric Impurities: Synthetic routes to substituted quinolines can sometimes yield mixtures of positional isomers, which often have very similar physical and chemical properties, making them difficult to separate by standard purification techniques.

  • Instability: Some this compound derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during purification. This is particularly true for derivatives with electron-donating groups that make the quinoline (B57606) ring more susceptible to oxidation.

  • Chelating Properties: The this compound scaffold is a known chelating agent for various metal ions. Contaminating metal ions in solvents or on glassware can sometimes form complexes with the product, complicating purification.

Q2: My this compound derivative is sticking to the silica gel column and won't elute. What can I do?

This is a common issue due to the basicity of the amino group interacting with the acidic silanol (B1196071) groups on the silica surface. Here are several strategies to overcome this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), into your mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interaction with your basic compound and allowing it to elute more effectively.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic), or a functionalized silica gel, like an amine-functionalized silica column.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with a buffer) can be a very effective alternative.

Q3: I am struggling to separate two positional isomers of my this compound derivative. What purification techniques are most effective for isomer separation?

Separating positional isomers is a significant challenge due to their similar polarities. Here are some approaches:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a preparative scale, often provides the resolution needed to separate isomers. Experiment with different stationary phases (e.g., phenyl or cyano columns in addition to standard C18) and carefully optimize the mobile phase composition and gradient.

  • Fractional Recrystallization: This classical technique can be effective if you can find a solvent system in which the two isomers have slightly different solubilities. This often requires extensive screening of various solvents and solvent mixtures.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the amino group to alter the polarity and steric properties of the isomers, potentially making them easier to separate. The directing group can then be removed after purification.

Q4: My this compound derivative seems to be degrading during purification. How can I minimize this?

To minimize degradation of sensitive this compound derivatives, consider the following precautions:

  • Work under an Inert Atmosphere: If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.

  • Use Degassed Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas can help prevent oxidation.

  • Protect from Light: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.

  • Avoid Harsh Acids: If possible, avoid strong acids during workup and purification, as they can sometimes promote degradation.

  • Keep it Cold: Perform chromatographic separations at a lower temperature if your compound is thermally labile.

Troubleshooting Guides

This section provides systematic approaches to address specific problems you may encounter during the purification of this compound derivatives.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Irreversible adsorption on silica gel 1. Add 0.1-1% triethylamine to the mobile phase. 2. Switch to a neutral or basic alumina column. 3. Consider using an amine-functionalized silica column.
Compound is too polar to elute 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. If still unsuccessful, consider reversed-phase chromatography.
Product degradation on the column 1. Perform the chromatography at a lower temperature. 2. Use degassed solvents and work under an inert atmosphere. 3. Deactivate the silica gel with triethylamine before use.
Co-elution with impurities 1. Optimize the mobile phase using thin-layer chromatography (TLC) to achieve better separation. 2. Try a different solvent system or stationary phase. 3. Consider preparative HPLC for difficult separations.
Issue 2: "Oiling Out" During Recrystallization
Potential Cause Troubleshooting Step
Solution is supersaturated 1. Add a small amount of additional hot solvent to redissolve the oil. 2. Allow the solution to cool more slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization.
Presence of impurities 1. Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities. 2. Try a different recrystallization solvent.
Cooling too rapidly 1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 2. Insulate the flask to slow the rate of cooling.

Quantitative Data

Table 1: Physicochemical Properties of Selected this compound Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)Solubility
This compoundC₉H₈N₂144.173.99 (experimental)[1]Slightly soluble in water; soluble in ethanol, DMSO.[2]
8-Amino-6-methoxyquinolineC₁₀H₁₀N₂O174.203.49 (predicted)[3]Slightly soluble in DMSO and methanol.[3]
8-NitroquinolineC₉H₆N₂O₂174.16Experimental data available[4]Soluble in alcohol.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating basic this compound derivatives from neutral or acidic impurities.

1. Dissolution:

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated this compound derivative will move into the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure complete extraction of the basic product.

3. Basification and Re-extraction:

  • Combine all the aqueous extracts.

  • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The this compound derivative will precipitate out as the free base.

  • Extract the now neutral product back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions in a separatory funnel.

4. Drying and Concentration:

  • Combine the organic extracts from the re-extraction.

  • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound derivative.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is designed for the purification of basic this compound derivatives on silica gel.

1. Mobile Phase Preparation:

  • Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

  • Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.

2. Column Packing:

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

3. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the prepared mobile phase.

  • Collect fractions in test tubes and monitor the elution of the product by TLC.

5. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent and triethylamine under reduced pressure to obtain the purified compound. It may be necessary to co-evaporate with a solvent like toluene (B28343) to completely remove residual triethylamine.

Visualizations

experimental_workflow crude Crude this compound Derivative dissolve Dissolve in Organic Solvent crude->dissolve acid_extraction Acid-Base Extraction dissolve->acid_extraction Gross Impurity Removal column_chromatography Column Chromatography acid_extraction->column_chromatography Further Purification impurities_removed Impurities Removed acid_extraction->impurities_removed recrystallization Recrystallization column_chromatography->recrystallization Final Polishing column_chromatography->impurities_removed pure_product Pure Product recrystallization->pure_product recrystallization->impurities_removed

Caption: General purification workflow for this compound derivatives.

troubleshooting_decision_tree start Purification Issue with this compound Derivative q1 Low yield after column chromatography? start->q1 a1_yes Add triethylamine to mobile phase or switch to alumina. q1->a1_yes Yes q2 Product streaking on TLC/column? q1->q2 No a2_yes Indicates strong interaction with silica. Use basic modifier. q2->a2_yes Yes q3 Isomers not separating? q2->q3 No a3_yes Optimize HPLC conditions or attempt fractional recrystallization. q3->a3_yes Yes q4 Compound degrading? q3->q4 No a4_yes Use inert atmosphere, protect from light, and/or purify at lower temperature. q4->a4_yes Yes

Caption: Decision tree for troubleshooting common purification issues.

acid_base_extraction cluster_0 Organic Layer cluster_1 Aqueous Layer cluster_2 Organic Layer cluster_3 Aqueous Layer Crude Mixture\n(8-AQ Derivative + Neutral Impurity)\nin Organic Solvent Crude Mixture (8-AQ Derivative + Neutral Impurity) in Organic Solvent Protonated 8-AQ Derivative\n(Water Soluble) Protonated 8-AQ Derivative (Water Soluble) Crude Mixture\n(8-AQ Derivative + Neutral Impurity)\nin Organic Solvent->Protonated 8-AQ Derivative\n(Water Soluble) + Dilute HCl Neutral Impurity Neutral Impurity Crude Mixture\n(8-AQ Derivative + Neutral Impurity)\nin Organic Solvent->Neutral Impurity Remains Dilute HCl (aq) Dilute HCl (aq) Aqueous Layer Aqueous Layer Protonated 8-AQ Derivative Protonated 8-AQ Derivative 8-AQ Derivative (Free Base)\n(Organic Soluble) 8-AQ Derivative (Free Base) (Organic Soluble) Protonated 8-AQ Derivative->8-AQ Derivative (Free Base)\n(Organic Soluble) + NaOH (aq) Extract with Organic Solvent Extract with Organic Solvent 8-AQ Derivative (Free Base)\n(Organic Soluble)->Extract with Organic Solvent

Caption: Principle of acid-base extraction for this compound purification.

References

Validation & Comparative

Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline scaffold is a versatile pharmacophore that has given rise to a range of therapeutic agents, from the established antimalarial drugs primaquine (B1584692) and tafenoquine (B11912) to novel compounds with potential applications in neurodegenerative diseases and oncology. Validating the mechanism of action of new derivatives is a critical step in their development. This guide provides a comparative overview of the mechanisms of action of this compound derivatives in different therapeutic areas, supported by experimental data and detailed protocols for key validation assays.

Antimalarial Activity: Beyond Blood Schizonticides

8-Aminoquinolines are unique among antimalarials for their activity against the liver stages of Plasmodium parasites, making them essential for the radical cure of relapsing malaria.[1] The proposed mechanisms of action are multifaceted and can differ between derivatives.

Comparative Efficacy and Mechanistic Data

The following table summarizes the efficacy and key mechanistic data for representative this compound derivatives and common antimalarial comparators.

Compound/DrugTarget Organism/Cell LineIC50/EC50Key Mechanism of ActionComparator(s)
Primaquine P. falciparum (in vitro)Moderate (blood stage)CYP-mediated metabolism to generate reactive oxygen species (ROS), leading to oxidative stress in the parasite.[2]Chloroquine (B1663885), Tafenoquine
Tafenoquine P. vivax (clinical)Single dose (300mg) prevents relapseSimilar to primaquine, but with a different metabolic profile; does not appear to rely on CYP2D6 for activation.[3][4]Primaquine
New 8-AQ Derivatives P. falciparum W2 strain (in vitro)0.41-2.38 µMInhibition of heme polymerization.[5]Chloroquine
Chloroquine P. falciparumPotent (blood stage)Inhibition of heme polymerization.Primaquine, Atovaquone/Proguanil
Atovaquone/Proguanil P. falciparumPotentAtovaquone: inhibits mitochondrial electron transport. Proguanil: inhibits dihydrofolate reductase.8-Aminoquinolines
Experimental Protocols

1. Hematin Polymerization Inhibition Assay:

This assay assesses the ability of a compound to inhibit the detoxification of heme in the malaria parasite, a key mechanism for drugs like chloroquine and some this compound derivatives.

  • Materials: Hemin (B1673052), sodium acetate (B1210297) buffer (pH 4.8), test compound, 14C-hemin (radiolabeled), sodium dodecyl sulfate (B86663) (SDS), Tris-HCl buffer, scintillation fluid.

  • Procedure:

    • Incubate hemin, 14C-hemin, and the test compound in sodium acetate buffer at 37°C overnight.

    • Terminate the reaction and wash away unreacted hemin using SDS and Tris-HCl buffer through centrifugation steps.

    • Resuspend the final pellet (containing the polymerized heme) and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to a drug-free control and determine the IC50 value.

2. Cellular Reactive Oxygen Species (ROS) Measurement:

This protocol measures the generation of ROS in cells treated with this compound derivatives, a primary mechanism for their antimalarial activity.

  • Materials: Cell line (e.g., HepG2), this compound derivative, CellROX® Green Reagent, Hank's Balanced Salt Solution (HBSS), fluorescence microplate reader or flow cytometer.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with the this compound derivative for the desired time.

    • Wash the cells with HBSS.

    • Incubate the cells with CellROX® Green Reagent, which fluoresces upon oxidation by ROS.

    • Measure the fluorescence intensity using a microplate reader or flow cytometer to quantify ROS levels.

Signaling Pathway and Experimental Workflow

Antimalarial_Mechanism cluster_host Host Cell (Hepatocyte) cluster_parasite Malaria Parasite 8-AQ This compound Derivative CYP_Metabolism CYP-mediated Metabolism 8-AQ->CYP_Metabolism Bioactivation Metabolites Reactive Metabolites CYP_Metabolism->Metabolites ROS Increased ROS Metabolites->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Figure 1: Proposed ROS-mediated antimalarial mechanism of 8-aminoquinolines.

Neuroprotective Activity: A Multifunctional Approach

Emerging evidence suggests that this compound derivatives hold promise for the treatment of neurodegenerative diseases like Alzheimer's. Their neuroprotective effects appear to stem from a combination of mechanisms, including the activation of protective signaling pathways and the chelation of metal ions involved in oxidative stress.

Comparative Efficacy and Mechanistic Data
Compound/DrugCell Line/ModelIC50/EC50Key Mechanism of ActionComparator(s)
8-AQ-uracil copper complexes SH-SY5Y neuroblastoma cells-Upregulation of the SIRT1/3-FOXO3a signaling pathway, antioxidant defense.Memantine, Resveratrol
New 8-AQ-melatonin hybrids (in vitro)-Inhibition of AChE and BuChE, copper ion chelation, inhibition of Aβ aggregation.Donepezil, Clioquinol
Memantine Mouse model of AD-NMDA receptor antagonist, reduces excitotoxicity.This compound derivatives
Resveratrol (in vitro)-SIRT1 activator, antioxidant.This compound derivatives
Experimental Protocols

1. SIRT1 Activation Assay:

This assay determines the ability of a compound to activate SIRT1, a key deacetylase involved in cellular stress resistance and longevity.

  • Materials: Purified recombinant SIRT1 enzyme, acetylated peptide substrate (e.g., Ac-RHKK(ac)W-NH2), NAD+, test compound, developer solution (to detect deacetylation).

  • Procedure:

    • Incubate the SIRT1 enzyme with the acetylated peptide substrate, NAD+, and the test compound.

    • Allow the deacetylation reaction to proceed.

    • Add a developer solution that generates a fluorescent or colorimetric signal proportional to the amount of deacetylated peptide.

    • Measure the signal to quantify SIRT1 activity and determine the fold-activation by the test compound.

Signaling Pathway and Experimental Workflow

Neuroprotective_Mechanism 8-AQ_Derivative This compound Derivative SIRT1 SIRT1 8-AQ_Derivative->SIRT1 Activates FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates Antioxidant_Genes Antioxidant Gene Expression FOXO3a->Antioxidant_Genes Promotes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Inhibits

Figure 2: SIRT1-mediated neuroprotective pathway of 8-aminoquinolines.

Anticancer Activity: Targeting Cell Proliferation

The quinoline (B57606) scaffold is present in several anticancer drugs, and this compound derivatives are being explored for their cytotoxic effects against various cancer cell lines. The mechanisms appear to involve the induction of programmed cell death and cell cycle arrest.

Comparative Cytotoxicity Data
Compound/DrugCancer Cell LineIC50 (µM)Comparator(s)
8-AQ glycoconjugate 17 HCT 116 (colon)116.4 ± 5.9Doxorubicin, Cisplatin
8-AQ glycoconjugate 17 MCF-7 (breast)78.1 ± 9.3Doxorubicin, Cisplatin
8-Hydroxyquinoline HCT 116 (colon)9.33 ± 0.22Doxorubicin
Doxorubicin HCT 116 (colon)5.6 ± 0.1This compound derivatives
Cisplatin VariousVariesThis compound derivatives

Note: The cytotoxicity of this compound itself is generally low; derivatization is key to its anticancer potential.

Experimental Protocols

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Materials: Cancer cell lines, culture medium, this compound derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

    • Add MTT solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental Workflow

Anticancer_Workflow Start Start: Synthesize New 8-AQ Derivative Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Studies->Pathway_Analysis End End: Identify Lead Compound Apoptosis_Assay->End Cell_Cycle_Analysis->End Pathway_Analysis->End

Figure 3: Workflow for validating the anticancer activity of new 8-aminoquinolines.

References

Safety Operating Guide

Proper Disposal of 8-Aminoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 8-Aminoquinoline, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling hazardous chemical waste and are intended to ensure a safe laboratory environment and compliance with regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. Key hazards include potential acute oral toxicity, serious eye irritation, and skin sensitization.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to minimize risk.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[3]To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[3]To protect eyes from splashes or dust.
Skin and Body Protection Lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To prevent inhalation of dust particles.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the recommended steps for safe disposal in a laboratory setting.

Experimental Protocol: this compound Waste Disposal

  • Risk Assessment:

    • Before beginning any disposal activities, the principal investigator or laboratory supervisor must conduct a thorough risk assessment.

    • This assessment should evaluate the quantity of waste, the potential for exposure, and the presence of any other chemicals in the waste mixture.

  • Waste Segregation and Collection:

    • Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

    • Original Containers: Whenever possible, leave the chemical in its original container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., Toxic, Irritant).

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Final Disposal:

    • Waste material must be disposed of in accordance with national and local regulations.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

    • Crucially, do not let the product enter drains.

  • Decontamination:

    • After handling waste, decontaminate the work area with an appropriate solvent followed by a cleaning solution.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the this compound disposal process.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_post Post-Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe Proceed with caution identify_waste Identify Waste Type don_ppe->identify_waste solid_waste Solid Waste (Gloves, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles) identify_waste->sharps_waste Sharps label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_container Store in Designated Area label_container->store_container contact_disposal Contact Licensed Disposal Company store_container->contact_disposal incineration Chemical Incineration contact_disposal->incineration Recommended Method decontaminate Decontaminate Work Area incineration->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 8-Aminoquinoline, ensuring a secure laboratory environment.

Chemical Profile: this compound is a solid, appearing as a pale yellow or beige powder.[1][2] It is recognized as a hazardous substance, causing skin and serious eye irritation.[3][4] It is crucial to handle this compound with appropriate care to avoid exposure.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved. A full-face shield is required for splash-prone tasks.[5]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption. Gloves must be inspected before each use and disposed of after handling the compound.
Body Protection A flame-resistant lab coat must be worn at all times. A chemical-resistant apron is recommended for tasks with a higher risk of splashes.Protects skin from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.Minimizes inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational protocol is crucial for the safe handling of this compound. All procedures involving the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

1. Weighing and Transferring:

  • Preparation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Handling: Use a spatula or other appropriate tool to transfer the solid powder. Avoid pouring to minimize dust creation.

  • Containment: Keep the container of this compound closed when not in use to prevent spillage and exposure.

2. Solution Preparation:

  • Dissolving: Slowly add the solid this compound to the solvent to prevent splashing.

  • Heating: If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.

3. Post-Handling Decontamination:

  • Work Area: Decontaminate the work surface with an appropriate solvent followed by a cleaning solution.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid self-contamination: first gloves, then the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

In Case of a Spill:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel the spilled material.

  • Keep in suitable, closed containers for disposal.

  • Do not let the product enter drains.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh and Transfer Solid B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Remove PPE Correctly E->F G Wash Hands Thoroughly F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Label Waste Containers H->I J Store in Designated Area I->J K Arrange for Professional Disposal J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminoquinoline
Reactant of Route 2
8-Aminoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.